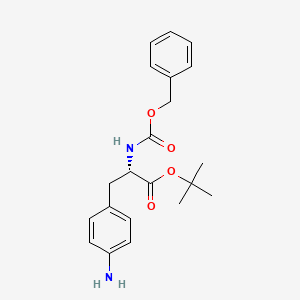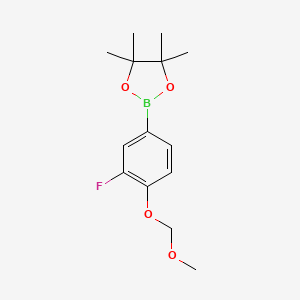
3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester
Übersicht
Beschreibung
“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative used in organic chemistry as a key intermediate in the synthesis. It has a molecular weight of 282.12 . The IUPAC name is 2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
The chemical compound 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester is related to the broader class of phenylboronic acids and their derivatives, which have been extensively studied for their unique properties and applications in organic synthesis and material science. Phenylboronic acids are known for their ability to form stable covalent bonds with various substrates, making them valuable in coupling reactions and the synthesis of complex organic molecules.
One of the key applications of phenylboronic acids and their derivatives lies in their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, compounds similar to 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester have been used in the synthesis of biologically active molecules. The specific fluorine and methoxymethoxy groups in this compound could potentially enhance its reactivity and selectivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely utilized in the pharmaceutical industry to create complex molecular architectures (Qiu et al., 2009).
Biosensors and Electrochemical Applications
Furthermore, derivatives of phenylboronic acids, including those with specific functional groups like in 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester, have found applications in the development of electrochemical biosensors. Such sensors exploit the selective binding properties of phenylboronic acids to diols, enabling the detection of sugars and glycoproteins, which is critical in medical diagnostics and monitoring of blood glucose levels (Anzai, 2016).
Material Science and Engineering
In material science, phenylboronic acid derivatives are explored for their potential in creating new materials with specific properties. Benzoxaboroles, closely related to phenylboronic acids, demonstrate a wide range of applications from organic synthesis to biological activity, and potentially, compounds like 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester could contribute to the development of materials with novel properties due to their unique structural elements (Adamczyk-Woźniak et al., 2009).
Environmental and Polymer Research
Additionally, research on fluorinated compounds, including those related to the structure of 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester, has been directed towards understanding their environmental impact, degradation, and potential as alternatives to traditional perfluorinated compounds. These studies are crucial in addressing environmental concerns associated with fluorinated organic compounds and exploring sustainable chemical practices (Wang et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAHNDWGAHVUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
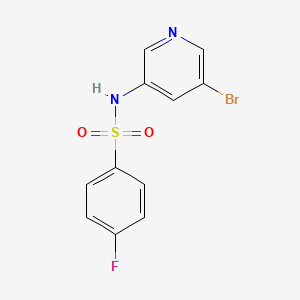
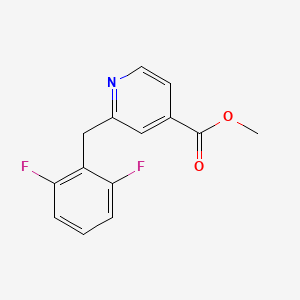
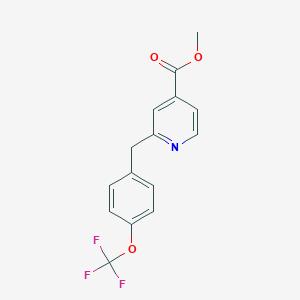
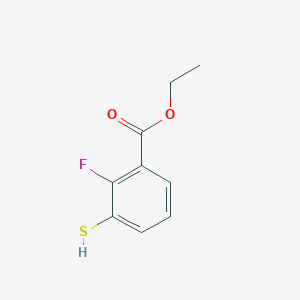
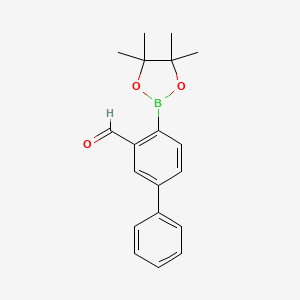
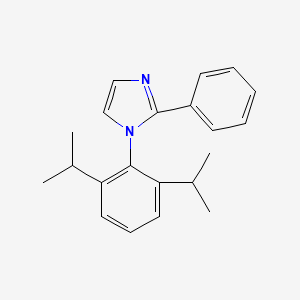

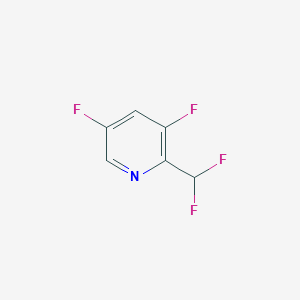
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)
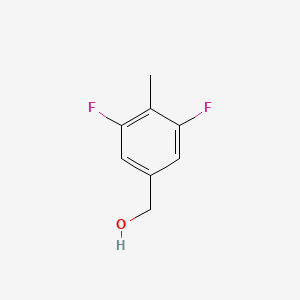

![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
